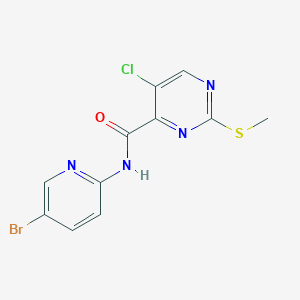
N-(5-bromopyridin-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyridin-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a heterocyclic compound that features both pyridine and pyrimidine rings
Vorbereitungsmethoden
The synthesis of N-(5-bromopyridin-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance . Another method involves the acylation of 2-amino-5-bromopyridine with bromoacetic acid bromide in anhydrous DMF, followed by alkylation with the desired pyrimidine derivative .
Analyse Chemischer Reaktionen
N-(5-bromopyridin-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfur atom in the methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Medicinal Chemistry: It is used in the design of new drugs due to its potential biological activities, including antimicrobial and antifibrotic properties.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in various chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-bromopyridin-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-(5-bromopyridin-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide can be compared with other pyridine and pyrimidine derivatives:
N-(5-Bromopyridyl-2)-2-bromoacetamide hydrobromide: This compound is used in similar synthetic applications and has comparable biological activities.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: This Schiff-base compound has been studied for its antimicrobial properties and structural characteristics.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN4OS/c1-19-11-15-5-7(13)9(17-11)10(18)16-8-3-2-6(12)4-14-8/h2-5H,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYZCXBLIKDXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
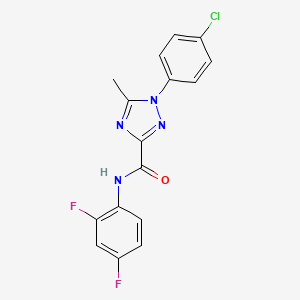
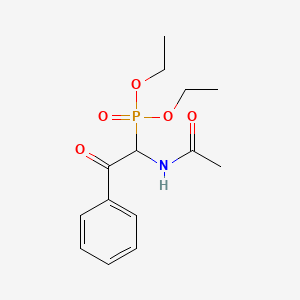
![2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2598665.png)

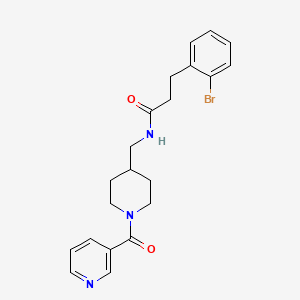
![3-[(4-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2598673.png)
![N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2598674.png)
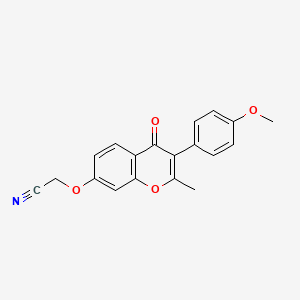
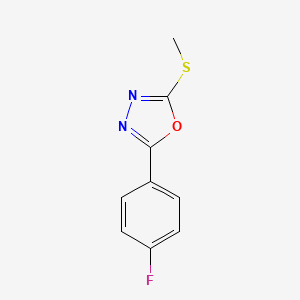
![1-ethyl-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one](/img/structure/B2598679.png)
![(E)-2-amino-N-benzyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2598680.png)
![N-(2-chlorophenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2598681.png)
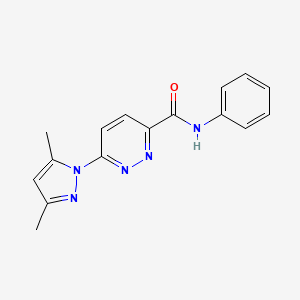
![6-(2-Methoxyphenyl)-2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2598683.png)
